molecular formula C29H42N6O4S B14421164 L-Phenylalanyl-L-methionyl-L-lysyl-L-phenylalaninamide CAS No. 83903-34-8

L-Phenylalanyl-L-methionyl-L-lysyl-L-phenylalaninamide

Cat. No.: B14421164
CAS No.: 83903-34-8
M. Wt: 570.7 g/mol
InChI Key: GHTVEIJARHGAEN-QORCZRPOSA-N
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Description

L-Phenylalanyl-L-methionyl-L-lysyl-L-phenylalaninamide is a tetrapeptide composed of the amino acids phenylalanine, methionine, lysine, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-methionyl-L-lysyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-methionyl-L-lysyl-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Acyl chlorides or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

L-Phenylalanyl-L-methionyl-L-lysyl-L-phenylalaninamide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-methionyl-L-lysyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanyl-L-methionyl-L-lysyl-L-phenylalaninamide is unique due to its specific sequence and the presence of lysine, which introduces a positive charge and potential for additional interactions. This uniqueness makes it valuable for studying specific biochemical pathways and developing targeted therapies.

Properties

CAS No.

83903-34-8

Molecular Formula

C29H42N6O4S

Molecular Weight

570.7 g/mol

IUPAC Name

(2S)-6-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanamide

InChI

InChI=1S/C29H42N6O4S/c1-40-17-15-24(33-27(37)22(31)18-20-10-4-2-5-11-20)29(39)34-23(14-8-9-16-30)28(38)35-25(26(32)36)19-21-12-6-3-7-13-21/h2-7,10-13,22-25H,8-9,14-19,30-31H2,1H3,(H2,32,36)(H,33,37)(H,34,39)(H,35,38)/t22-,23-,24-,25-/m0/s1

InChI Key

GHTVEIJARHGAEN-QORCZRPOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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